molecular formula C13H13F3N2 B13223864 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B13223864
M. Wt: 254.25 g/mol
InChI Key: JQCGDDYTRIDQIX-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrrole ring substituted with two methyl groups and an aniline moiety substituted with a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 2,5-dimethylpyrrole with 2-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds . This process utilizes simple and readily available starting materials and features inexpensive metal catalysts (copper or iron) and a green oxidant (O2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different aniline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Copper or iron catalysts and molecular oxygen (O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include substituted quinoxalines, reduced aniline derivatives, and various substituted anilines depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)aniline: Lacks the pyrrole ring, resulting in different chemical properties.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, affecting its reactivity and applications.

    4-(1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline: Lacks the methyl groups on the pyrrole ring, influencing its steric and electronic properties.

Uniqueness

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H13F3N2

Molecular Weight

254.25 g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H13F3N2/c1-8-3-4-9(2)18(8)10-5-6-12(17)11(7-10)13(14,15)16/h3-7H,17H2,1-2H3

InChI Key

JQCGDDYTRIDQIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)N)C(F)(F)F)C

Origin of Product

United States

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